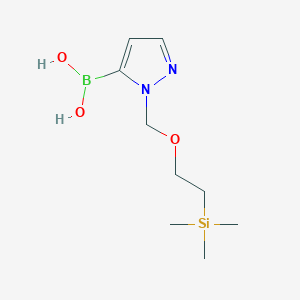
3-Oxo-5-indanesulfonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Oxo-5-indanesulfonoyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various sulfonated compounds and their synthesis, which can provide insights into the chemical behavior and synthesis pathways that might be relevant to the compound . Arylsulfonyl chlorides, for instance, are used as sulfur sources in the synthesis of di(hetero)aryl sulfides, indicating the reactivity of sulfonyl chloride groups in coupling reactions .
Synthesis Analysis
The synthesis of sulfonated compounds often involves the use of arylsulfonyl chlorides as key intermediates. For example, a protocol for the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides reductively couples with electron-rich (hetero)arenes in the presence of triphenylphosphine . Additionally, the synthesis of functional aromatic multisulfonyl chlorides is achieved through a sequence of reactions, with the last step being the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups . These methods highlight the versatility of sulfonyl chlorides in synthesizing complex sulfonated structures.
Molecular Structure Analysis
While the molecular structure of "3-Oxo-5-indanesulfonoyl chloride" is not directly analyzed in the papers, the conformation of multisulfonyl chlorides has been investigated using NMR spectroscopy . This technique is crucial for understanding the spatial arrangement of atoms within a molecule and can provide insights into the molecular structure of similar sulfonated compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involving sulfonated compounds. For instance, the photocatalytic synthesis of sulfonated oxindoles from N-arylacrylamides and arylsulfinic acids involves a cascade C-S/C-C bond-formation process . This indicates that sulfonated compounds can participate in complex reactions leading to the formation of new carbon-sulfur and carbon-carbon bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated compounds are not explicitly detailed in the papers. However, the use of sulfonic acid derivatives as catalysts suggests that these compounds can exhibit strong acidity and catalytic activity in various reactions . For example, a heterogeneous catalyst based on graphene oxide anchored sulfonic acid is used for the synthesis of pyrazolopyridine derivatives, demonstrating the potential of sulfonated compounds to act as efficient and recyclable catalysts .
Applications De Recherche Scientifique
Synthesis of Quinolines and Aldehydes
3-Oxo-5-indanesulfonoyl chloride has been utilized in the synthesis of various chemical compounds. For instance, it was involved in the synthesis of 3-aryl substituted quinolines using a one-pot method, which is significant in organic chemistry and pharmaceutical research. The process involved a ring-opening-rearrangement reaction followed by Meinwald-Friedlnder reaction, yielding 3-aryl substituted quinolines in 51% to 74% yields and 3-oxo-2,3-diarylpropionaldehydes in 48% to 89% yields (Tang Jie, 2012).
Catalysis and Sulfonation
Research shows that variants of 3-Oxo-5-indanesulfonoyl chloride, like sulfonic acid derivatives, have been utilized in catalytic processes and sulfoalkylation reactions. For example, a study detailed the preparation of nucleophilic sulfoalkylation reagents from corresponding chloroalkylsulfonyl chlorides, enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).
Heterocyclic Compound Synthesis
The compound has also been used in the solid-phase synthesis of heterocyclic compounds, particularly 1,3-oxazolidin-2-ones. This process involved polymer-supported sulfonyl chloride, underscoring the compound's importance in the development of new methodologies for heterocyclic chemistry (Holte, Thijs, & Zwanenburg, 1998).
Studies in Molecular Structure
Another study investigated cyclic sulfonium salts with structures involving six-membered rings. The research focused on the molecular structures obtained from X-ray diffraction, highlighting the structural characteristics of similar compounds (Szabó et al., 1990).
Application in Nanoparticle Synthesis
3-Oxo-5-indanesulfonoyl chloride derivatives have been employed in the creation of magnetically separable nanoparticles. For example, graphene oxide anchored sulfonic acid nanoparticles were synthesized for catalytic applications, demonstrating the compound's role in advanced material science (Zhang et al., 2016).
Safety And Hazards
Handling 3-Oxo-5-indanesulfonoyl chloride requires caution. It is advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
3-oxo-1,2-dihydroindene-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHGGWRIMQOJLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-5-indanesulfonoyl chloride | |
CAS RN |
255895-78-4 |
Source


|
| Record name | 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)



